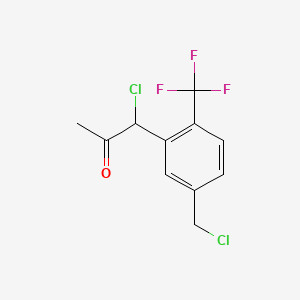
1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by its unique structure, which includes a chloromethyl group and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method involves the reaction of 1-(5-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-2-one with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted derivatives with functional groups like amines or ethers.
Oxidation: Production of ketones or carboxylic acids.
Reduction: Generation of alcohols or alkanes.
Scientific Research Applications
1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The chloromethyl and trifluoromethyl groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. These interactions can affect biological pathways and molecular processes, making the compound a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-1-(4-chloromethylphenyl)propan-2-one
- 1-Chloro-1-(3-trifluoromethylphenyl)propan-2-one
- 1-Chloro-1-(2-chloromethyl-4-trifluoromethylphenyl)propan-2-one
Uniqueness
1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethyl)phenyl)propan-2-one is unique due to the specific positioning of the chloromethyl and trifluoromethyl groups on the phenyl ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C11H9Cl2F3O |
|---|---|
Molecular Weight |
285.09 g/mol |
IUPAC Name |
1-chloro-1-[5-(chloromethyl)-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9Cl2F3O/c1-6(17)10(13)8-4-7(5-12)2-3-9(8)11(14,15)16/h2-4,10H,5H2,1H3 |
InChI Key |
CKUQBHXAQZGGOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)CCl)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















